Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
CAS No.: 441356-47-4
Cat. No.: VC8116510
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 441356-47-4 |
---|---|
Molecular Formula | C9H9ClO3 |
Molecular Weight | 200.62 g/mol |
IUPAC Name | methyl 2-(5-chloro-2-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 |
Standard InChI Key | MYVKSIPPDPQMHQ-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=C(C=CC(=C1)Cl)O |
Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate has the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Its IUPAC name is methyl (5-chloro-2-hydroxyphenyl)acetate, reflecting the ester linkage between the acetic acid moiety and the substituted phenolic ring.
Key Functional Groups:
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Chloro group (-Cl) at the 5-position of the phenyl ring.
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Hydroxyl group (-OH) at the 2-position.
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Acetate ester (-OCOCH₃) bonded to the benzylic carbon.
Structural Data:
The compound’s planar aromatic system and polar functional groups enable diverse reactivity, particularly in nucleophilic substitution and ester hydrolysis reactions .
Synthesis and Industrial Production
Synthetic Routes
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is synthesized via a multi-step process starting from 5-chloro-2-hydroxybenzaldehyde or o-hydroxy phenylacetic acid:
Route 1: From 5-Chloro-2-Hydroxybenzaldehyde
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Reduction: The aldehyde group is reduced to a primary alcohol using catalysts like NaBH₄ or LiAlH₄.
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Esterification: The resultant alcohol is reacted with methanol under acidic conditions (e.g., H₂SO₄) to form the ester .
Route 2: Lactonization and Transesterification
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Step 1: o-Hydroxy phenylacetic acid undergoes dehydration in toluene with a solid acid catalyst (e.g., tosic acid) to form benzofuranone .
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Step 2: Benzofuranone reacts with methanol in a transesterification reaction, yielding the target compound .
Optimized Conditions:
Industrial-Scale Production
Continuous flow reactors are employed to enhance reaction efficiency and minimize byproducts. Purification typically involves recrystallization or chromatography.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.
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Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-(5-chloro-2-hydroxyphenyl)acetic acid .
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Halogen Reactivity: The chloro group participates in Ullmann or Suzuki coupling reactions, enabling functionalization at the 5-position .
Spectroscopic Characterization
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor to bioactive molecules:
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Antinociceptive Agents: Analogues like methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) exhibit pain-relieving properties via TRPV1 receptor modulation .
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Antimicrobial Scaffolds: Chlorophenyl derivatives demonstrate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. auris) .
Coordination Chemistry
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate derivatives form stable complexes with transition metals (e.g., VO(IV), Cr(III)), which are studied for catalytic and antimicrobial applications .
Example: Schiff Base Ligands
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Reaction with carbohydrazide yields tetradentate ligands for metal coordination .
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Applications: Catalytic oxidation, electrochemical sensors .
Biological Activity and Mechanisms
Enzyme Inhibition
The hydroxyl and ester groups facilitate hydrogen bonding with enzyme active sites. For example:
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Cyclooxygenase (COX) Inhibition: Analogues reduce inflammation by blocking prostaglandin synthesis .
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Antioxidant Activity: Scavenges free radicals via phenolic -OH group .
Comparative Analysis with Analogues
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